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Compound of Interest

Compound Name: Disuccinimidyl sulfoxide

Cat. No.: B10769550 Get Quote

Technical Support Center: Improving DSSO
Cross-Link Identification
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

the MS-cleavable cross-linker disuccinimidyl sulfoxide (DSSC). The focus is on enhancing

the identification of cross-linked peptides by strategically using different proteases.

Frequently Asked Questions (FAQs)
Q1: Why should I consider using proteases other than trypsin for DSSO cross-linking

experiments?

A1: The DSSO cross-linker reacts with primary amines, primarily the ε-amino group of lysine

residues. This modification can hinder the accessibility of these lysine residues to trypsin,

which specifically cleaves C-terminal to lysine and arginine.[1] This reduced cleavage efficiency

can lead to fewer identified cross-linked peptides.[1] Using alternative or multiple proteases can

significantly increase the coverage and density of protein-protein interaction maps.[1]

Q2: Which alternative proteases are effective for digesting DSSO-cross-linked proteins?

A2: Several proteases can be used as alternatives or in combination with trypsin to improve

sequence coverage and cross-link identification. Effective options include:
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Lys-C: Cleaves at the C-terminus of lysine. A sequential digestion with Lys-C followed by

trypsin is a common and effective strategy.

Glu-C: Cleaves at the C-terminus of glutamate and aspartate residues.

Chymotrypsin: Cleaves at the C-terminus of large hydrophobic residues like phenylalanine,

tryptophan, and tyrosine.

Arg-N: Cleaves at the N-terminus of arginine.

Using a combination of these proteases can help generate a more diverse set of peptides,

revealing cross-links that might be missed with trypsin alone.[1]

Q3: What is the general impact of using multiple proteases on cross-link identification?

A3: The primary benefit is a significant increase in the number of unique cross-links identified.

Different proteases generate overlapping but distinct sets of peptides, providing a more

comprehensive view of the protein interaction landscape.[1] This approach expands the

coverage of protein-protein interaction maps, revealing novel interaction sites.[1]

Troubleshooting Guide
Problem: I am identifying a low number of cross-linked peptides.

Solution:

This is a common issue that can often be resolved by optimizing the digestion and mass

spectrometry workflow.

Incorporate Multiple Proteases: Relying solely on trypsin can limit your identifications.

DSSO's reaction with lysine residues can make tryptic cleavage less effective.[1]

Recommendation: Implement a sequential digestion protocol, for instance, using Lys-C

followed by trypsin. Alternatively, digest separate aliquots of your sample with different

proteases (e.g., trypsin, Glu-C, chymotrypsin) and analyze them separately.[1] The use of

multiple proteases has been shown to significantly improve the coverage of protein

interaction maps.[1]
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Optimize MS Fragmentation Strategy: The method used to fragment the cross-linked

peptides in the mass spectrometer is critical.

Recommendation: For DSSO, which is an MS-cleavable cross-linker, a stepped Higher-

Energy Collisional Dissociation (HCD) method is highly effective and can identify more

cross-links than some other methods.[2][3] Both HCD and Electron Transfer Dissociation

(ETD) can be effective for large-scale XL-MS analysis, and using both can be

complementary as they may identify different sets of cross-linked peptides.[1]

Enrich for Cross-linked Peptides: Cross-linked peptides are often present in low abundance

compared to linear, unmodified peptides.

Recommendation: Use size exclusion chromatography (SEC) or strong cation exchange

(SCX) chromatography to enrich for the larger, more highly charged cross-linked peptides

before LC-MS/MS analysis.[4] A simple two-step salt gradient with SCX spin columns can

be as effective as SEC for enrichment.[4]

Below is a diagram illustrating the decision-making process for troubleshooting low cross-link

identification rates.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://njms.rutgers.edu/proweb/documents/6OptimizedFragmentationImprovestheIdentificationofPeptidesCross-LinkedbyMS-CleavableReagents.pdf
https://www.researchgate.net/publication/330715024_Optimized_Fragmentation_Improves_the_Identification_of_Peptides_Cross-Linked_by_MS-Cleavable_Reagents
https://pmc.ncbi.nlm.nih.gov/articles/PMC7473601/
https://documents.thermofisher.com/TFS-Assets/CMD/posters/PO-65085-LC-MS-Enrichment-Chemically-Crosslinked-Peptides-HUPO2017-PO65085-EN.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/posters/PO-65085-LC-MS-Enrichment-Chemically-Crosslinked-Peptides-HUPO2017-PO65085-EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low Cross-Link
Identification Rate

Are you using
only Trypsin?

Is your MS fragmentation
method optimized for DSSO?

No
Implement sequential or parallel
digestion with multiple proteases

(e.g., Lys-C, Glu-C)

Yes

Are you enriching for
cross-linked peptides?

Yes
Use a stepped-HCD method.

Consider complementary HCD/ETD
acquisitions.

No

Use SEC or SCX to
enrich for cross-linked peptides

prior to LC-MS/MS.

No

Re-analyze and
assess results

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for low DSSO cross-link identifications.
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Data Presentation
The choice of protease has a direct and significant impact on the number of identified cross-

links. The following table summarizes results from an analysis of cross-linked bovine serum

albumin (BSA).

Table 1: Comparison of Unique Cross-Linked Lysine Sites in BSA Identified Using Different

Protease Strategies.

Protease(s) Used
Number of Unique Cross-Linked Lysine
Sites Identified

Trypsin only ~125

Sequential Lys-C and Trypsin ~175

Glu-C only ~100

Chymotrypsin only ~60

Note: Data is approximated from graphical representations in scientific literature for illustrative

purposes.[1]

Experimental Protocols
Protocol 1: In-Solution Protein Cross-Linking with DSSO

This protocol provides a general workflow for cross-linking a purified protein or protein complex

in solution.

Sample Preparation: Solubilize the purified protein (e.g., 50 µg of BSA) in an amine-free

buffer such as HEPES (e.g., 50 µL of 20 mM HEPES, pH 8.0, 150 mM NaCl).[1]

Cross-linker Preparation: Immediately before use, dissolve DSSO in a dry, amine-free

organic solvent like DMSO to a stock concentration of 50 mM.[1][5]

Cross-Linking Reaction: Add the DSSO stock solution to the protein sample. The molar ratio

of protein to cross-linker may need optimization, but a 1:100 ratio (protein:cross-linker) is a

common starting point.[5] Incubate the reaction for 60 minutes at room temperature.[2][5]
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Quenching: Stop the reaction by adding a quenching buffer, such as ammonium bicarbonate

or Tris-HCl, to a final concentration of 20-50 mM.[2][6] Incubate for 15-30 minutes.

Reduction and Alkylation:

Reduce disulfide bonds by adding DTT to a final concentration of 8-10 mM and incubating

at 37-60°C for 30-45 minutes.[2][5]

Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15-20

mM and incubating for 30 minutes at room temperature in the dark.[2][5]

Protein Digestion: Proceed to enzymatic digestion as described in Protocol 2.

Protocol 2: Sequential Enzymatic Digestion (Lys-C and Trypsin)

Initial Digestion (Lys-C): Add Lys-C to the reduced and alkylated protein sample (e.g., at a

1:50 enzyme:protein ratio). Incubate at 37°C for 4 hours.

Second Digestion (Trypsin): Add trypsin to the same sample (e.g., at a 1:30 enzyme:protein

ratio) and incubate overnight at 37°C.[2]

Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of

~1%. The sample is now ready for desalting and LC-MS/MS analysis.

Workflow Visualization
The diagram below outlines the complete experimental workflow for a DSSO cross-linking

mass spectrometry experiment, highlighting the digestion step where different proteases can

be applied.
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Caption: General workflow for DSSO cross-linking mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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